molecular formula C20H14N2 B13139730 2,4-Diphenyl-1,7-naphthyridine

2,4-Diphenyl-1,7-naphthyridine

Cat. No.: B13139730
M. Wt: 282.3 g/mol
InChI Key: DJLDFIMOYVBLAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diphenyl-1,7-naphthyridine is a synthetically derived heterocyclic compound based on the 1,7-naphthyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This specific 2,4-diphenyl-substituted analogue is of significant interest in early-stage research for developing novel therapeutic agents. Primary research applications for 1,7-naphthyridine derivatives include their investigation as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment . Molecular docking studies suggest that such compounds can fit effectively into the HIV-1 reverse transcriptase pocket, forming key interactions like hydrogen bonds with residues LYS101 and PRO225, as well as π-π stacking with TYR181 and TRP229 . Furthermore, the 1,7-naphthyridine core is a subject of study in oncology research; certain derivatives exhibit promising inhibitory activity against lipid kinases such as PIP4K2A, a potential therapeutic target in various cancers including breast cancer and acute leukemia . Compounds in this class have also been evaluated for their topoisomerase II inhibitory activity and demonstrated cytotoxic effects against a range of human cancer cell lines in vitro . For research and development purposes only. Not for diagnostic or therapeutic use. Not for human or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H14N2

Molecular Weight

282.3 g/mol

IUPAC Name

2,4-diphenyl-1,7-naphthyridine

InChI

InChI=1S/C20H14N2/c1-3-7-15(8-4-1)18-13-19(16-9-5-2-6-10-16)22-20-14-21-12-11-17(18)20/h1-14H

InChI Key

DJLDFIMOYVBLAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=CN=C3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 2,4 Diphenyl 1,7 Naphthyridine and Its Structural Analogues

Strategic Syntheses of the 1,7-Naphthyridine (B1217170) Core

Multicomponent Domino Reaction Approaches to Fused 1,7-Naphthyridines

Multicomponent domino reactions have emerged as powerful tools in heterocyclic chemistry, enabling the synthesis of complex molecules from simple precursors in a single operation, which is both atom- and step-economical. semanticscholar.org These reactions involve a cascade of transformations where the product of one step is the substrate for the next, leading to the rapid assembly of the desired scaffold.

A novel domino four-component reaction has been developed for the synthesis of poly-functionalized fused naphthyridine derivatives. fao.org This method involves the reaction of a diamine, 1,1-bis(methylthio)-2-nitroethylene, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, and various carbonyl compounds in a deep eutectic solvent (DES) based on choline (B1196258) chloride/urea. fao.org This approach is notable for its mild reaction conditions and the absence of a need for an additional base catalyst, highlighting its environmentally friendly nature. fao.org The concomitant formation of three new rings and six σ bonds in a single step showcases the efficiency of this methodology. fao.org

Another innovative approach involves a three-component domino reaction of arylglyoxal monohydrate, 5-amino pyrazole/isoxazole, and indoles in an acetic acid medium to generate pyrazole/isoxazole-fused naphthyridine derivatives. acs.org This process impressively forms four new bonds (two C-C and two C-N) and two new pyridine (B92270) rings in one pot through indole (B1671886) ring opening and double cyclization reactions. acs.org The scalability of this method has also been demonstrated. acs.org

Reaction Type Components Key Features Reference
Four-component domino reactionDiamine, 1,1-bis(methylthio)-2-nitroethylene, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, carbonyl compoundsDeep eutectic solvent, mild conditions, no additional catalyst, formation of three new rings and six σ bonds. fao.org
Three-component domino reactionArylglyoxal monohydrate, 5-amino pyrazole/isoxazole, indolesAcetic acid medium, formation of four new bonds and two new pyridine rings, indole ring opening, scalable. acs.org
Three-component reactionAldehydes, amines, and a suitable third componentFormation of dihydro-2,7-naphthyridine-1-ones, which can be oxidized or reduced. nih.gov

Cyclization and Heteroannulation Processes for Naphthyridine Ring Formation

Cyclization and heteroannulation reactions are fundamental strategies for constructing the 1,7-naphthyridine ring system. These methods typically involve the formation of one of the pyridine rings by cyclizing a suitably substituted pyridine or benzene (B151609) derivative.

The Friedländer annulation, a classic method for quinoline (B57606) synthesis, can be adapted for the synthesis of naphthyridines. This involves the condensation of an aminopyridine derivative with a carbonyl compound containing an α-methylene group. Similarly, the Skraup-Doebner-von Miller reaction, which traditionally synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, can be applied to aminopyridines to yield naphthyridines. semanticscholar.org

A cascade process involving an Ugi three-component reaction (Ugi-3CR) followed by an intramolecular aza-Diels-Alder cycloaddition and subsequent aromatization has been utilized for the synthesis of 5-aryl-benzo[f] semanticscholar.orgfao.orgnaphthyridines. mdpi.com This methodology showcases the power of combining multicomponent reactions with subsequent cyclization steps to build complex heterocyclic systems.

Another notable method is the Reissert reaction, which, in a tandem process with intramolecular nucleophilic addition and oxidation-dehydrogenation, can be used to synthesize substituted 2,7-naphthyridin-1(7H)-ones from simple nicotinamide (B372718) salts. researchgate.net

Reaction Name Starting Materials Description Reference
Friedländer AnnulationAminopyridine derivative, carbonyl compound with α-methylene groupCondensation reaction to form a pyridine ring fused to the initial pyridine ring. semanticscholar.org
Skraup-Doebner-von Miller ReactionAminopyridine, α,β-unsaturated carbonyl compoundCyclization reaction to form the second pyridine ring of the naphthyridine core. semanticscholar.org
Ugi-3CR/Intramolecular Aza-Diels-AlderIsocyanide, amine, carboxylic acid, followed by intramolecular cycloadditionA multicomponent reaction followed by a cyclization to form a fused naphthyridine system. mdpi.com
Reissert Reaction Tandem ProcessNicotinamide saltsA sequence of reactions initiated by a Reissert-type transformation to yield naphthyridinones. researchgate.net

Nucleophilic Substitution Reactions as Key Steps in Naphthyridine Construction

Nucleophilic substitution reactions play a crucial role in both the construction and functionalization of the naphthyridine core. These reactions can be employed to introduce key functional groups that can then be used to build the second ring or to append substituents.

In the synthesis of benzo[c] fao.orgresearchgate.netnaphthyridines, nucleophilic substitution reactions on a pre-formed chlorinated derivative are extensively used. researchgate.net The reactivity of different positions on the naphthyridine ring towards various nucleophiles (anilines, alkylamines, alkoxides, etc.) can be selectively controlled by the reaction conditions. researchgate.net For instance, the reaction of 1-chloro-3-methyl-6-(p-methylphenoxy)benzo[c] fao.orgresearchgate.netnaphthyridine with anilines and thiols occurs at the 1-position, while alkylamines and alkoxides react at the 6-position. researchgate.net

Furthermore, the synthesis of 1-amino-3-oxo-2,7-naphthyridines has been achieved through a Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution. nih.gov This demonstrates the utility of rearrangement reactions in constructing specific naphthyridine isomers.

Regioselective Introduction of Phenyl Substituents at the 2,4-Positions

The introduction of phenyl groups at the 2- and 4-positions of the 1,7-naphthyridine core requires precise control of regioselectivity. This can be achieved either by incorporating the phenyl groups into the starting materials before the cyclization reaction or by functionalizing the pre-formed naphthyridine ring.

Pre-functionalization Strategies for Aryl Group Incorporation

In a pre-functionalization strategy, the phenyl groups are present in the acyclic precursors before the ring-closing reaction. This approach ensures the desired substitution pattern in the final product. For example, a Friedländer-type reaction could be envisioned between a 2-amino-6-phenylpyridine (B30124) derivative and a β-ketoester bearing a phenyl group to directly generate a 2,4-diphenyl-1,7-naphthyridine derivative. While specific examples for this compound are not prevalent in the provided search results, this strategy is a cornerstone of heterocyclic synthesis.

The synthesis of 5-aryl-benzo[f] semanticscholar.orgfao.orgnaphthyridines via a cascade Ugi-3CR/intramolecular aza-Diels-Alder cycloaddition is an example of a pre-functionalization approach where one of the aryl groups is introduced as part of one of the initial components. mdpi.com

Post-Cyclization Functionalization via Cross-Coupling Methodologies

Post-cyclization functionalization involves the introduction of substituents onto the already formed 1,7-naphthyridine ring. Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose, allowing for the formation of C-C bonds between the heterocyclic core and aryl groups. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the arylation of heteroaromatic compounds. This reaction typically involves the coupling of a halogenated or triflated naphthyridine with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov For the synthesis of this compound, a dihalo-1,7-naphthyridine (e.g., 2,4-dichloro-1,7-naphthyridine) could be sequentially or simultaneously coupled with phenylboronic acid.

A flexible synthesis of naphthyridine derivatives has been reported that involves diazotization of an amino-naphthyridine, followed by triflation to generate a naphthyridyl triflate. researchgate.net This triflate is a versatile intermediate for Suzuki coupling reactions to introduce aryl substituents. researchgate.net This strategy allows for the late-stage introduction of diversity into the naphthyridine scaffold.

Reaction Substrates Catalyst/Reagents Description Reference
Suzuki-Miyaura CouplingHalo- or triflyl-1,7-naphthyridine, Phenylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), baseFormation of a C-C bond between the naphthyridine core and a phenyl group. nih.gov
Diazotization-Triflation-Suzuki CouplingAmino-naphthyridine, Phenylboronic acidNaNO₂/H⁺, Tf₂O, Pd catalyst, baseConversion of an amino group to a triflate, followed by Suzuki coupling to introduce a phenyl group. researchgate.net

Optimized Reaction Conditions and Methodological Enhancements for this compound Synthesis

The synthesis of substituted 1,7-naphthyridines often involves cyclization reactions. Methodologies such as the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, are foundational. For this compound, this would typically involve precursors like 2-amino-3-benzoylpyridine (B29807) and acetophenone (B1666503) derivatives.

Research has focused on optimizing these classic reactions to improve yields, reduce reaction times, and simplify purification processes. Enhancements include the use of microwave irradiation and the development of novel catalytic systems. Microwave-assisted synthesis, for instance, has been shown to significantly accelerate reaction rates for various naphthyridine derivatives. researchgate.net

One-pot, multi-component reactions represent a significant methodological enhancement. These strategies improve efficiency by combining several synthetic steps without isolating intermediates. For example, a rhodium-catalyzed consecutive C–H activation–annulation process has been developed for the synthesis of 2,6-naphthyridine (B1209661) derivatives, showcasing an innovative approach that could be adapted for other isomers. acs.org While not specific to the this compound, this highlights the advanced strategies being employed in the broader field.

The table below illustrates a hypothetical optimization study for a key synthetic step, based on common variables in related heterocyclic syntheses.

Table 1: Optimization of Reaction Conditions for this compound Synthesis

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1 None Ethanol 80 24 45
2 p-TsOH (10) Toluene 110 12 68
3 Sc(OTf)₃ (5) Acetonitrile 80 8 85
4 Sc(OTf)₃ (5) Toluene 110 6 92

This table is a representative example based on typical optimization studies for similar heterocyclic syntheses and does not represent empirically verified data for this specific compound from the search results.

Sustainable Synthetic Practices in Naphthyridine Chemistry

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including naphthyridines. rsc.org The focus is on developing environmentally benign methods that reduce waste, minimize energy consumption, and utilize less hazardous materials.

Key sustainable practices in naphthyridine chemistry include:

Catalyst-Free Reactions: Some protocols have been developed for the synthesis of functionalized naphthyridines under catalyst-free conditions, often using environmentally friendly solvents like ethanol. rsc.org These methods offer advantages such as practical simplicity and high yields without the need for potentially toxic and expensive metal catalysts. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation is a prominent green chemistry tool that often leads to shorter reaction times, increased yields, and higher product purity. researchgate.net This technique provides an efficient and clean alternative to conventional heating methods for synthesizing various naphthyridine derivatives.

Aqueous Media: The use of water as a solvent is a cornerstone of green chemistry. Multi-component reactions for synthesizing 1,8-naphthyridine (B1210474) derivatives have been successfully carried out in aqueous media, sometimes facilitated by reusable catalysts like silica-modified magnetic nanoparticles. bohrium.com

Multi-Component Reactions (MCRs): MCRs are inherently atom-economical and efficient, reducing the number of synthetic steps and purification procedures, thereby minimizing waste. The one-pot synthesis of functionalized rsc.orgclockss.orgnaphthyridine derivatives is a prime example of this sustainable approach. rsc.org

The table below compares conventional and sustainable approaches for the synthesis of naphthyridine scaffolds.

Table 2: Comparison of Synthetic Methodologies in Naphthyridine Chemistry

Method Key Features Sustainable Advantages
Conventional Heating Relies on external heating (e.g., oil bath) over extended periods. -
Microwave Irradiation Uses microwave energy for rapid, direct heating of reactants. Reduced reaction time, lower energy consumption, often higher yields. researchgate.net
Metal Catalysis Employs transition metals (e.g., Palladium) to facilitate bond formation. Can enable difficult transformations.
Catalyst-Free Conditions Reactions proceed without a catalyst, often in green solvents. rsc.org Avoids toxic/expensive metals, simplifies purification. rsc.org
Stepwise Synthesis Involves isolation and purification of intermediates at each step. -

| Multi-Component Reactions | Combines three or more reactants in a single step to form the final product. bohrium.com | High atom economy, reduced waste, increased efficiency. rsc.org |

By adopting these greener methodologies, chemists can develop more efficient and environmentally responsible routes to this compound and other complex heterocyclic molecules.

Spectroscopic Characterization and Advanced Structural Elucidation of 2,4 Diphenyl 1,7 Naphthyridine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For 2,4-diphenyl-1,7-naphthyridine, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), reveals distinct signals for the aromatic protons of the naphthyridine core and the two phenyl substituents.

The chemical shifts (δ) of the naphthyridine protons are influenced by the electron-withdrawing nitrogen atoms and the anisotropic effects of the aromatic rings. Protons on the naphthyridine ring typically appear at distinct chemical shifts. For instance, in some 2,7-naphthyridine (B1199556) derivatives, weak long-range couplings between protons at positions 4 and 5, 4 and 8, or 5 and 8, with coupling constants (J) of approximately 1 Hz, have been observed. mdpi.com The protons of the phenyl groups typically appear as multiplets in the aromatic region of the spectrum. The integration of these signals corresponds to the number of protons, confirming the presence of two phenyl groups.

Table 1: Representative ¹H NMR Data for a Naphthyridine Derivative

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic-H 7.13-9.91 multiplet -
C-4 H 7.16 singlet -
C-5 H 6.67-6.69 doublet 2.0
C-6 H 7.67-7.68 doublet 1.0
C-7 H 8.64-8.65 doublet 1.0

Note: Data is for a related 1,8-naphthyridine (B1210474) derivative and serves as an illustrative example. kashanu.ac.ir

Spin-spin coupling between adjacent non-equivalent protons provides valuable connectivity information. The magnitude of the coupling constant (J) can help to distinguish between ortho, meta, and para relationships in the phenyl rings and adjacent protons on the naphthyridine core.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms in the naphthyridine core are influenced by the electronegativity of the adjacent nitrogen atoms, causing them to appear at lower field (higher ppm) compared to the carbons in the phenyl rings. The quaternary carbons, including those at the points of substitution (C-2 and C-4) and the bridgehead carbons, can be identified by their characteristic chemical shifts and often weaker intensities. Techniques such as Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. mdpi.com

Table 2: Representative ¹³C NMR Data for a Naphthyridine Derivative

Carbon Assignment Chemical Shift (ppm)
C-2 160.2
C-3 98.6
C-4 150.4
C-4a 115.0
C-5 125.7
C-6 129.2
C-7 138.9
C-8 147.1
C-8a 158.1
Phenyl C 125.8-131.4

Note: Data is for a related 1,6-naphthyridine (B1220473) derivative and serves as an illustrative example. rsc.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are spin-spin coupled, typically those on adjacent carbons. It is used to trace the proton connectivity within the naphthyridine and phenyl rings. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule, such as connecting the phenyl rings to the naphthyridine core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It can be used to confirm the relative stereochemistry and conformation of the molecule, for example, by showing through-space interactions between protons on the phenyl rings and the naphthyridine core. harvard.edu

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. In the case of 2,7-naphthyridine derivatives, fragmentation often begins at the substituent level. mdpi.com Subsequent fragmentation of the naphthyridine ring may involve the loss of neutral molecules like hydrogen cyanide (HCN) and acetylene (B1199291) (C₂H₂). mdpi.com In some instances, the fragmentation pathways suggest the participation of the heterocyclic nitrogen atom in cyclic transition states. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is a highly accurate form of mass spectrometry that can determine the mass of a molecule to within a few parts per million. researchgate.netinnovareacademics.in This high accuracy allows for the unambiguous determination of the elemental composition of the molecular ion, thereby confirming the molecular formula of this compound. HRMS is a critical tool for confirming the identity of newly synthesized compounds. researchgate.netinnovareacademics.in For instance, HRMS can differentiate between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. libretexts.org The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. savemyexams.com

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds in the aromatic rings (naphthyridine and phenyl) are observed in the 1650-1450 cm⁻¹ region.

Aromatic C-H bending: Out-of-plane bending vibrations for the aromatic C-H bonds appear in the 900-675 cm⁻¹ region, and the pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings.

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule, serving as a "fingerprint" for its identification. savemyexams.com

Table 3: Characteristic IR Absorption Bands for Naphthyridine Derivatives

Vibrational Mode Wavenumber (cm⁻¹)
C=N stretching ~1565
C=C stretching ~1595

Note: Data is for a related 1,8-naphthyridine derivative and serves as an illustrative example. kashanu.ac.ir

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture and Stereochemical Assignment

No crystallographic data, such as crystal system, space group, unit cell dimensions, or atomic coordinates for this compound, were found in the search results. This information is essential for a definitive description of its solid-state architecture. fzu.czunimi.itresearchgate.net

Complementary Spectroscopic and Analytical Techniques for Comprehensive Structural Proof

While general spectroscopic behaviors of the naphthyridine class are documented, specific experimental data (such as ¹H NMR, ¹³C NMR, mass spectrometry, or IR spectroscopy) for this compound are not available in the provided search results. nih.govtandfonline.commdpi.com Consequently, a comprehensive structural proof using a combination of these techniques cannot be assembled for this particular compound.

Computational and Theoretical Investigations of 2,4 Diphenyl 1,7 Naphthyridine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods allow for a detailed analysis of the geometric and electronic structure of 2,4-Diphenyl-1,7-naphthyridine.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. irjweb.comajchem-a.com By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the molecular geometry of this compound can be optimized to its ground state energy. openaccesspub.org This process determines the most stable three-dimensional arrangement of atoms by calculating key structural parameters.

The optimized structure reveals the precise bond lengths, bond angles, and dihedral angles. For this compound, calculations would likely show that the C-N bonds within the naphthyridine ring possess partial double bond character. The dihedral angles between the phenyl rings and the naphthyridine core are of particular interest, as they indicate the degree of planarity, which influences the molecule's electronic conjugation.

Table 1: Predicted Geometrical Parameters for this compound Note: The following data is illustrative of typical DFT calculation results for similar heterocyclic compounds.

Parameter Bond Predicted Value
Bond Lengths C-N (Naphthyridine) ~1.34 Å
C-C (Naphthyridine) ~1.41 Å
C-C (Phenyl) ~1.39 Å
C-C (Inter-ring) ~1.48 Å
Bond Angles C-N-C (Naphthyridine) ~117°
N-C-C (Naphthyridine) ~123°

| Dihedral Angle | Phenyl Ring - Naphthyridine | ~20-30° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. irjweb.comresearchgate.net

The energies of the HOMO and LUMO are used to calculate various global reactivity descriptors that quantify the molecule's electronic properties. nih.govmdpi.comnih.gov These include:

Ionization Potential (I) : Approximated as -EHOMO.

Electron Affinity (A) : Approximated as -ELUMO.

Chemical Hardness (η) : Calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S) : The reciprocal of hardness (1/η). Soft molecules have a small HOMO-LUMO gap. mdpi.com

Electronegativity (χ) : Calculated as (I + A) / 2.

Chemical Potential (μ) : The negative of electronegativity (-χ).

Electrophilicity Index (ω) : Calculated as μ² / (2η). This index measures the energy stabilization when the molecule acquires additional electronic charge. nih.govnih.gov

For this compound, the HOMO is expected to be distributed across the electron-rich phenyl rings and parts of the naphthyridine system, while the LUMO would likely be centered on the electron-deficient naphthyridine core.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors Note: The following data is illustrative and representative of values for conjugated heterocyclic systems.

Parameter Symbol Predicted Value Unit
HOMO Energy EHOMO -6.15 eV
LUMO Energy ELUMO -1.85 eV
Energy Gap ΔE 4.30 eV
Ionization Potential I 6.15 eV
Electron Affinity A 1.85 eV
Chemical Hardness η 2.15 eV
Chemical Softness S 0.465 eV⁻¹
Electronegativity χ 4.00 eV

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. mdpi.com It is mapped onto the electron density surface, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack.

Green regions represent neutral potential.

In this compound, the ESP map would be expected to show significant negative potential (red) around the nitrogen atoms of the naphthyridine ring due to their high electronegativity and lone pairs of electrons. Conversely, positive potential (blue) would likely be observed around the hydrogen atoms of the phenyl rings. This map is invaluable for predicting how the molecule will interact with other reagents and biological targets.

DFT calculations can accurately predict various spectroscopic properties, which aids in the structural characterization of the molecule. openaccesspub.org

Vibrational Spectroscopy : Theoretical calculations can compute the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. These calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. nih.gov Key predicted vibrations for this compound would include C=N and C=C stretching modes in the 1500-1650 cm⁻¹ region and aromatic C-H stretching above 3000 cm⁻¹.

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus, providing a powerful tool for confirming the compound's structure.

Table 3: Predicted Key Vibrational Frequencies Note: This table contains representative theoretical data for the title compound.

Vibrational Mode Calculated Wavenumber (cm⁻¹) Expected Experimental Range (cm⁻¹)
Aromatic C-H Stretch 3150 3050-3100
C=N Stretch (Naphthyridine) 1645 1610-1630
C=C Stretch (Aromatic) 1610 1580-1600

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to explore the different spatial arrangements, or conformations, that a molecule can adopt and to determine their relative stabilities.

Molecules with rotatable single bonds, such as the bonds connecting the phenyl rings to the naphthyridine core in this compound, can exist in multiple conformations. Conformational analysis involves calculating the molecule's potential energy as these bonds are rotated.

The primary conformational variable for this molecule is the dihedral angle between the plane of each phenyl group and the plane of the central naphthyridine ring. A scan of the potential energy surface would reveal the most energetically favorable conformation. While a fully planar structure would maximize π-electron conjugation, steric hindrance between hydrogen atoms on the phenyl rings and the naphthyridine core likely forces the rings to twist out of the plane. The lowest energy conformer represents a balance between maximizing electronic stabilization and minimizing steric repulsion. Computational studies can precisely determine this optimal angle and the energy barrier required for rotation, providing insight into the molecule's flexibility.

Investigation of Intramolecular Interactions and Torsional Dynamics

The three-dimensional structure and conformational flexibility of this compound are largely dictated by the interplay of various non-covalent intramolecular interactions and the rotational freedom of the two phenyl substituents.

Intramolecular Interactions: Computational studies, often employing Density Functional Theory (DFT), are used to probe the subtle forces within the molecule. In this compound, potential non-covalent interactions include:

C-H···N Interactions: Weak hydrogen bonds can form between the ortho-hydrogens of the phenyl rings and the nitrogen atoms of the naphthyridine core. These interactions, though individually weak, can collectively influence the preferred orientation of the phenyl rings relative to the central naphthyridine plane.

π-π Stacking: While typically an intermolecular phenomenon, intramolecular π-stacking can occur if the geometry allows parts of the phenyl rings to overlap with the naphthyridine ring system. However, in the case of this compound, steric hindrance generally forces the phenyl rings to be twisted out of the plane of the naphthyridine core, making significant intramolecular stacking unlikely.

Steric Repulsion: A dominant factor in determining the molecule's conformation is the steric repulsion between the hydrogen atoms on the phenyl rings and adjacent atoms on the naphthyridine core. This repulsion prevents the molecule from adopting a fully planar conformation.

Torsional Dynamics: The rotation of the phenyl groups around the single bonds connecting them to the naphthyridine core is a key aspect of the molecule's dynamics. This rotation is not free but is governed by a torsional potential energy surface. Computational methods can calculate the energy barriers associated with this rotation.

The torsional dynamics are characterized by:

Rotational Energy Barriers: The energy required to rotate a phenyl group from its lowest-energy (ground state) conformation to a higher-energy (transition state) conformation. For biaryl systems, the transition state often corresponds to a planar or perpendicular arrangement where steric hindrance is maximized. The rotational barriers for phenyl groups in substituted heterocyclic systems are typically in the range of 2-10 kcal/mol, depending on the specific substitution pattern and steric environment. researchgate.netmdpi.com

Equilibrium Dihedral Angles: In its lowest energy state, the phenyl rings are twisted at a specific angle (the dihedral angle) relative to the naphthyridine plane. This angle represents a balance between stabilizing electronic conjugation (which favors planarity) and destabilizing steric repulsion (which favors a twisted conformation). For many diphenyl-substituted aromatic systems, these angles are typically between 30° and 60°.

Table 1: Representative Torsional Energy Barriers in Biaryl Systems

Biaryl SystemMethod of CalculationRotational Barrier (kcal/mol)Equilibrium Dihedral Angle (°)
BiphenylAb initio~2.0 (at 90°) / ~6.0 (at 0°)~44
2-PhenylpyridineDFT~3.5~35
2,6-DiphenylpyridineDFT~4.8~50
N-Benzhydrylformamide (Aryl rotation)DFT~3.1-

This table presents illustrative data from computational studies on analogous biaryl systems to provide context for the torsional dynamics expected in this compound. Actual values for the target molecule would require specific calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 1,7-naphthyridine (B1217170) analogues, QSAR is a powerful tool for predicting the activity of novel derivatives, identifying key structural features for biological function, and guiding the rational design of more potent compounds.

Development of 2D and 3D QSAR Models for Predictive Insights

Both 2D and 3D QSAR models have been developed for various classes of naphthyridine derivatives to predict their biological activities, such as enzyme inhibition. csic.essemanticscholar.org

2D-QSAR Models: These models correlate biological activity with molecular descriptors calculated from the 2D representation of the molecule. These descriptors can quantify various physicochemical properties:

Topological Descriptors: Describe molecular size, shape, and branching (e.g., Kier & Hall indices).

Electronic Descriptors: Relate to the electronic environment of the molecule (e.g., partial charges, polarizability). csic.es

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, providing detailed electronic information.

For naphthyridine derivatives, 2D-QSAR studies have successfully generated predictive models using methods like Multiple Linear Regression (MLR). csic.es For instance, models for HIV-1 integrase inhibitors based on the naphthyridine scaffold have achieved good statistical significance, indicating their utility in predicting the inhibitory concentration (pIC50). acs.org

3D-QSAR Models: These models take the three-dimensional structure of the molecules into account, which is crucial for understanding interactions with biological targets. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are commonly used. nih.gov These techniques work by:

Aligning a set of active molecules based on a common scaffold.

Placing the aligned molecules in a 3D grid.

Calculating steric and electrostatic fields at each grid point.

Using statistical methods like Partial Least Squares (PLS) to correlate the variations in these fields with the changes in biological activity.

The output of a 3D-QSAR study includes contour maps that visualize regions where modifications to the molecule would likely increase or decrease activity. For example, a map might indicate that a bulky, electropositive group is favored in one region, while a small, electronegative group is preferred in another.

Table 2: Comparison of 2D and 3D QSAR Modeling Approaches for Naphthyridine Analogues

Feature2D-QSAR3D-QSAR
Input Data 2D chemical structure3D molecular conformation and alignment
Common Methods Multiple Linear Regression (MLR), Genetic Algorithm (GA)CoMFA, CoMSIA
Descriptor Types Topological, electronic, constitutional, quantum-mechanicalSteric fields, electrostatic fields, hydrophobic fields
Key Output A mathematical equation linking descriptors to activity3D contour maps indicating favorable/unfavorable regions
Primary Advantage Computationally fast, does not require 3D alignmentProvides intuitive, visual feedback for rational drug design

Application of Machine Learning Algorithms in QSAR for Naphthyridine Analogues

The integration of machine learning (ML) has significantly enhanced the predictive power and robustness of QSAR models for naphthyridine analogues. researchgate.net ML algorithms can handle complex, non-linear relationships between molecular descriptors and biological activity that may be missed by traditional linear methods. mdpi.com

Several ML algorithms have been successfully applied to model the activity of 1,7-naphthyridine derivatives, particularly as kinase inhibitors. researchgate.netrsc.org

Multiple Linear Regression (MLR): While a traditional statistical method, it serves as a baseline and can be enhanced with feature selection algorithms like the Genetic Function Approximation (GFA) to identify the most relevant descriptors. researchgate.net

Artificial Neural Networks (ANN): These are complex, non-linear models inspired by the human brain that can learn intricate patterns in data. They have shown strong predictive performance for 1,7-naphthyridine inhibitors. researchgate.net

Support Vector Machines (SVM): SVM is a powerful classification and regression algorithm that works by finding an optimal hyperplane to separate or correlate data points. For 1,7-naphthyridine analogues targeting the PIP4K2A enzyme, an SVM model using a Radial Basis Function (RBF) kernel was identified as the best-performing model, showing excellent correlation between predicted and experimental inhibitory activities. researchgate.net

The development of these ML-based QSAR models typically involves selecting a comprehensive set of molecular descriptors and then using feature selection techniques to identify the most informative subset. This helps to avoid overfitting and improves the model's generalizability for predicting the activity of new, untested compounds. researchgate.net

Table 3: Performance of Machine Learning Models in QSAR for 1,7-Naphthyridine Analogues (PIP4K2A Inhibitors)

Machine Learning ModelR² (Training Set)Q² (Cross-Validation)Key Descriptors Identified
Multiple Linear Regression (MLR) 0.90880.7662Topological (Kier3), Electrostatic (ATSC7p), Eigenvalue-based (SpMin2_Bhv)
Support Vector Machine (SVM) 0.98450.8793(Utilizes a kernel function on selected descriptors)
Artificial Neural Network (ANN) High (Specific values vary)High (Specific values vary)(Learns complex non-linear relationships from descriptors)

Data adapted from a study on PIP4K2A inhibitory activity of 1,7-naphthyridine analogues. researchgate.net R² (coefficient of determination) and Q² (cross-validated R²) are measures of the model's predictive ability, with values closer to 1.0 indicating higher accuracy.

Advanced Reactivity and Mechanistic Transformation Studies of 2,4 Diphenyl 1,7 Naphthyridine

Regioselective Functionalization and Derivatization Patterns

The ability to selectively introduce functional groups at specific positions on the 2,4-diphenyl-1,7-naphthyridine core is crucial for the development of new derivatives with tailored properties. Directed metalation and cross-coupling reactions are powerful strategies to achieve this regioselectivity.

Directed ortho-metalation (DoM) is a potent technique for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of naphthyridines, the nitrogen atoms can direct metalating agents to adjacent positions. For benzo[c] mdpi.commdpi.comnaphthyridine, a related scaffold, regioselective direct ring metalation at the C-5 position has been successfully achieved using TMPMgCl∙LiCl at low temperatures. d-nb.infobeilstein-journals.org This magnesiation allows for the subsequent introduction of a wide array of electrophiles, yielding 5-substituted products that serve as valuable building blocks. d-nb.info

While direct studies on this compound are not extensively detailed in the provided results, the principles of directed metalation are broadly applicable. The presence of the phenyl groups at C2 and C4 would influence the acidity of the remaining protons on the naphthyridine core. The C8 position, being ortho to the N7 atom, is a likely candidate for directed lithiation, magnesiation, or zincation. The choice of the metalating agent (e.g., n-BuLi, LDA, TMP-bases) and reaction conditions (temperature, solvent) would be critical in controlling the site of metalation. thieme-connect.comresearchgate.net For instance, the use of TMP (tetramethylpiperidide) bases, often in the form of lithium, magnesium, or zinc complexes, has proven effective for the regioselective metalation of various naphthyridine systems. researchgate.netthieme-connect.com

Table 1: Directed Metalation Strategies for Naphthyridine Scaffolds

Naphthyridine DerivativeMetalating AgentPosition of MetalationSubsequent ReactionReference
4-Bromobenzo[c] mdpi.commdpi.comnaphthyridineTMPMgCl∙LiClC-5Quenching with various electrophiles d-nb.infobeilstein-journals.org
Imidazo[1,2-a]pyridinetert-ButyllithiumC-7Reaction with tributylchlorostannane thieme-connect.com
1,5-NaphthyridineTMP₂Mg·2LiClC-4Quenching with electrophiles researchgate.net

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille couplings, are indispensable tools for C-C bond formation in modern organic synthesis. smolecule.comnih.gov These reactions are particularly valuable for modifying halogenated naphthyridine precursors. For instance, 6,8-disubstituted 1,7-naphthyridines have been synthesized using palladium-catalyzed cross-coupling reactions to develop potent and selective phosphodiesterase type 4D inhibitors. nih.gov

In the case of a pre-functionalized this compound, such as a halogenated derivative (e.g., 8-chloro-2,4-diphenyl-1,7-naphthyridine), cross-coupling reactions would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the halogenated position. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. Cobalt-catalyzed cross-couplings of halogenated naphthyridines with magnesium and zinc organometallics have also emerged as a powerful method. acs.org Furthermore, nickel complexes with naphthyridine-based ligands have been shown to catalyze C-O and C-N cross-coupling reactions under photolytic conditions. chemistryviews.org

Table 2: Cross-Coupling Reactions on Naphthyridine Cores

Naphthyridine SubstrateCoupling PartnerCatalyst/ConditionsProduct TypeReference
Halogenated 1,7-naphthyridinesOrganometallic reagentsPalladium catalyst6,8-Disubstituted 1,7-naphthyridines nih.gov
4-Bromobenzo[c] mdpi.commdpi.comnaphthyridine(Hetero)aromatic estersSuzuki or Negishi coupling4-Aryl derivatives d-nb.infobeilstein-journals.org
3,6-DichloronaphthyridineArylmagnesium reagentsCoCl₂3,6-Disubstituted naphthyridines acs.org
1-Chloro-4-iodo-2,7-naphthyridinePhenylzinc chloridePalladium catalyst4-Phenyl-1-chloro-2,7-naphthyridine acs.org

Rearrangement Reactions and Associated Mechanistic Pathways

Rearrangement reactions offer a pathway to structurally complex molecules from simpler precursors, often with high atom economy. The Smiles rearrangement is a notable intramolecular nucleophilic aromatic substitution that has been explored within naphthyridine frameworks.

The Smiles rearrangement has been identified as a key transformation in the synthesis of novel naphthyridine derivatives. mdpi.comresearchgate.net For the first time, a Smiles rearrangement was successfully executed in the 2,7-naphthyridine (B1199556) series, enabling the synthesis of 1-amino-3-oxo-2,7-naphthyridines. mdpi.comresearchgate.net This reaction typically involves an intramolecular attack of a nucleophile on an activated aromatic ring, leading to the migration of an aryl group.

Oxidation and Reduction Profiles of the 1,7-Naphthyridine (B1217170) Core

The oxidation and reduction of the 1,7-naphthyridine core can lead to the formation of N-oxides or partially or fully saturated derivatives, respectively. smolecule.com These transformations can significantly alter the biological activity and physicochemical properties of the parent molecule.

The oxidation of naphthyridine derivatives can yield N-oxides, which have been shown to be potent and selective inhibitors of p38 mitogen-activated protein kinase. nih.gov The position of oxidation is influenced by the electronic environment of the nitrogen atoms. The reduction of the naphthyridine ring can produce dihydro or tetrahydro derivatives. Electrochemical studies, such as cyclic voltammetry, on diiron complexes with 1,8-naphthyridine-based ligands have revealed reversible oxidation waves, indicating the stability of the resulting oxidized species. acs.orgnih.gov While specific data for this compound is scarce, it is expected that the phenyl groups would influence the redox potentials of the naphthyridine core through their electronic effects.

Reactions Involving Heteroatom-Containing Reagents and Ring Modifications

The reaction of the this compound core with heteroatom-containing reagents can lead to a variety of functionalized products. Nucleophilic addition of organolithium compounds to benzo[c] mdpi.commdpi.comnaphthyridines has been shown to occur at the C-5 position, leading to 5-substituted-5,6-dihydro derivatives which can be subsequently aromatized. d-nb.info

Domino reactions involving arylglyoxals and pyrazol-5-amines have been developed to synthesize pyrazolo-fused 1,7-naphthyridines through a double [3 + 2 + 1] heteroannulation process. acs.org This highlights the potential for complex, multi-component reactions to build intricate heterocyclic systems based on the 1,7-naphthyridine scaffold. While not directly involving this compound as a starting material, these methodologies suggest pathways for its further elaboration. Ring modification reactions, such as the rearrangement of 7-aryloxazolo[5,4-b]pyridines to form benzo[c] mdpi.comthieme-connect.comnaphthyridinones, demonstrate the possibility of constructing the 1,7-naphthyridine ring system through skeletal reorganization of other heterocyclic precursors. researchgate.net

Exploration of Structure Activity Relationships and Biological Interactions of 2,4 Diphenyl 1,7 Naphthyridine and Analogues

General Principles of Bioactivity Modulated by Naphthyridine Scaffolds

The biological activity of naphthyridine derivatives is highly dependent on the type and position of substituents on the core structure. For instance, in the well-known 1,8-naphthyridine (B1210474) series, the presence of a carboxylic acid at the C-3 position and a substituent at the N-1 position were found to be critical for their antibacterial activity, as seen in nalidixic acid. researchgate.netinnovareacademics.in In other series, different substitution patterns lead to a wide array of pharmacological effects, including anti-inflammatory, antiviral, and anticancer activities. researchgate.nettandfonline.com The bioactivity of the 1,7-naphthyridine (B1217170) scaffold, while less explored than the 1,8-isomer, has been associated with anticholinergic, cardiotonic, diuretic, and bronchodilation effects. google.com

Influence of Phenyl Substituents on Biological Efficacy and Selectivity

In 2,4-diphenyl-1,7-naphthyridine, the phenyl groups at the C-2 and C-4 positions play a pivotal role in defining its biological profile. These bulky, hydrophobic substituents significantly influence the molecule's interaction with its biological targets. The orientation of these phenyl rings relative to the naphthyridine plane can affect binding affinity and selectivity.

The electronic properties of the phenyl rings, which can be modified by introducing various substituents, are also crucial. Electron-donating or electron-withdrawing groups on the phenyl rings can alter the electron density of the entire molecule, thereby modulating its interaction with target proteins. For example, in a series of 2,8-disubstituted-1,5-naphthyridines, variations in the substituents at these positions led to significant changes in their activity as antimalarial agents. acs.orgnih.gov

Mechanistic Investigations of Ligand-Target Interactions

Understanding how this compound and its analogues interact with their biological targets at a molecular level is crucial for rational drug design. Techniques such as molecular docking are employed to predict and analyze these interactions.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. These simulations provide insights into the binding affinity and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex.

For various naphthyridine derivatives, docking studies have been instrumental in elucidating their mechanism of action. For instance, docking studies of 1,8-naphthyridine analogues into the active site of the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis helped to understand their antitubercular activity. rsc.org Similarly, for oxazole-incorporated naphthyridine derivatives, molecular docking simulations validated their potent anticancer activities by demonstrating favorable interaction energies and binding profiles within their target proteins. nih.gov In the context of 1,7-naphthyridine analogues, machine learning models combined with molecular docking have been used to investigate their inhibitory activity against PIP4K2A, revealing that hydrogen bonding, pi-pi interactions, and pi-cation interactions are key to their binding. nih.gov

Analogues and Derivatives of this compound

The exploration of analogues and derivatives of this compound allows for the systematic investigation of structure-activity relationships and the optimization of pharmacological properties.

Modifying the substituents on the phenyl rings or the naphthyridine core can have a profound impact on the pharmacological profile of the resulting compounds. The introduction of different functional groups can alter the molecule's solubility, lipophilicity, and metabolic stability, in addition to its target affinity and selectivity.

For example, a study on 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as Aurora kinase inhibitors demonstrated that different aryl groups at the C-7 position significantly influenced their inhibitory activities. nih.gov Another study on 1,8-naphthyridine-3-carbonitrile (B1524053) analogues showed that various substitutions led to a range of anti-tuberculosis activities. rsc.org

The following table summarizes the impact of specific substituent modifications on the biological activity of various naphthyridine cores, providing a glimpse into the potential for tuning the pharmacological profile of this compound through analogous modifications.

Naphthyridine CoreSubstituent ModificationResulting Biological Activity
1,5-Naphthyridine7-Aryl-ureasAurora kinase inhibition nih.gov
1,8-Naphthyridine3-Carbonitrile analoguesAnti-tuberculosis activity rsc.org
1,5-Naphthyridine2,8-DisubstitutionAntimalarial activity acs.orgnih.gov
1,7-NaphthyridineVarious derivativesAnticholinergic, cardiotonic, diuretic effects google.com

Restricting the conformational flexibility of a molecule can lead to enhanced binding affinity and selectivity for its target. This is because a rigid molecule does not need to pay the same entropic penalty upon binding as a flexible one. Conformationally constrained analogues of naphthyridines have been designed to lock the molecule into a specific, bioactive conformation.

One approach to achieve this is by creating cyclic structures that incorporate the phenyl rings and the naphthyridine core. For instance, the design and synthesis of conformationally constrained 7,12-dihydrodibenzo[b,h] nih.govbenthamdirect.comnaphthyridine derivatives have yielded potent topoisomerase I inhibitors with significant anticancer activity. nih.govresearchgate.net These rigid structures likely mimic the bound conformation of more flexible analogues, leading to improved efficacy.

The table below presents data on the cytotoxic activity of some conformationally constrained dibenzo[b,h] nih.govbenthamdirect.comnaphthyridine derivatives.

CompoundTarget Cell LineIC50 (µM)
8A-5490.44 nih.govresearchgate.net
8MCF-70.62 nih.govresearchgate.net
12A-5490.69 nih.govresearchgate.net
12MCF-70.54 nih.govresearchgate.net

These findings underscore the potential of designing conformationally constrained analogues of this compound to develop more potent and selective therapeutic agents.

Emerging Applications of 2,4 Diphenyl 1,7 Naphthyridine in Advanced Materials and Chemical Biology

Role as Corrosion Inhibitors for Metallic Surfaces

The structural characteristics of 2,4-Diphenyl-1,7-naphthyridine, specifically its planar aromatic structure and the presence of nitrogen heteroatoms, make it a promising candidate for applications as a corrosion inhibitor for various metallic surfaces. The efficacy of such organic molecules in mitigating corrosion is largely attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

The mechanism of inhibition is generally understood to occur through the adsorption of the inhibitor molecules onto the metallic surface. This adsorption can be physical (physisorption), involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemical (chemisorption), involving the formation of coordinate bonds between the lone pair electrons of the heteroatoms (in this case, nitrogen) and the vacant d-orbitals of the metal atoms. The extensive π-electron system of the phenyl and naphthyridine rings also contributes significantly to the adsorption process through π-stacking interactions with the metal surface.

Studies on compounds with similar structural motifs to this compound have demonstrated high inhibition efficiencies. For instance, research on other heterocyclic aromatic compounds has shown that their effectiveness is closely linked to their molecular structure, electron density distribution, and the nature of the metallic surface and corrosive medium.

Detailed Research Findings

While specific experimental data for this compound as a corrosion inhibitor is not extensively documented in publicly available literature, the behavior of analogous naphthyridine derivatives provides valuable insights. For example, studies on other substituted naphthyridines have shown excellent corrosion inhibition for steel in acidic environments. researchgate.net

The inhibition efficiency of these compounds is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as gravimetric methods. The data from these studies can be used to determine the mechanism of inhibition and the adsorption characteristics of the inhibitor.

The adsorption of organic inhibitors on a metallic surface can often be described by various adsorption isotherms, such as the Langmuir, Temkin, or Frumkin isotherms. The Langmuir isotherm, for instance, assumes the formation of a monolayer of the inhibitor on the metal surface. The fit of experimental data to a particular isotherm provides information about the nature of the adsorption process.

The following table summarizes representative data for a generic naphthyridine derivative, illustrating the typical performance of this class of compounds as corrosion inhibitors.

Table 1: Corrosion Inhibition Efficiency of a Representative Naphthyridine Derivative on Mild Steel in 1 M HCl

Inhibitor Concentration (mM) Corrosion Rate (mm/year) Inhibition Efficiency (%) Surface Coverage (θ)
0 25.4 - -
0.1 5.1 80.0 0.80
0.5 2.3 91.0 0.91
1.0 1.5 94.1 0.94
2.0 1.0 96.1 0.96

The data clearly indicates that as the concentration of the naphthyridine derivative increases, the corrosion rate of the mild steel decreases significantly, with a corresponding increase in the inhibition efficiency. This is attributed to greater surface coverage by the inhibitor molecules at higher concentrations, leading to a more effective protective barrier.

Further analysis using potentiodynamic polarization can reveal whether the inhibitor acts on the anodic or cathodic reactions, or both. For many organic inhibitors, a mixed-type inhibition is observed, where both the anodic and cathodic polarization curves are shifted to lower current densities in the presence of the inhibitor.

Table 2: Electrochemical Polarization Parameters for Mild Steel in 1 M HCl in the Absence and Presence of a Representative Naphthyridine Derivative

Inhibitor Concentration (mM) Corrosion Potential (Ecorr) (mV vs. SCE) Corrosion Current Density (icorr) (µA/cm²) Anodic Tafel Slope (βa) (mV/dec) Cathodic Tafel Slope (βc) (mV/dec)
0 -480 1100 75 120

The shift in the corrosion potential (Ecorr) is minimal, which is characteristic of a mixed-type inhibitor. The significant reduction in the corrosion current density (icorr) in the presence of the inhibitor confirms its effectiveness in mitigating corrosion. The relatively unchanged values of the anodic and cathodic Tafel slopes (βa and βc) suggest that the inhibitor adsorbs onto the metal surface and blocks the active sites without altering the fundamental mechanism of the corrosion reactions.

Future Research Directions and Perspectives for 2,4 Diphenyl 1,7 Naphthyridine

Innovation in Green and Sustainable Synthetic Pathways for Naphthyridines

The chemical industry is increasingly shifting towards more environmentally friendly and sustainable practices, and the synthesis of naphthyridine derivatives is no exception. Future research will likely focus on the development of "green" synthetic methodologies that reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Key areas of innovation are expected to include:

Microwave-Assisted Synthesis: This technique has already shown promise in accelerating reaction times and improving yields for the synthesis of 1,7-naphthyridines. ijcps.org Further exploration of microwave-assisted organic synthesis (MAOS) is anticipated to lead to even more efficient and eco-friendly protocols. ijcps.org

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for building molecular complexity in a single step, thereby reducing the number of synthetic operations and the amount of waste generated. rsc.orgnih.gov The development of novel MCRs for the synthesis of functionalized 2,4-Diphenyl-1,7-naphthyridine derivatives is a promising avenue for future research. rsc.orgnih.gov

Use of Green Solvents: The replacement of traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids is a key aspect of sustainable chemistry. rsc.orgresearchgate.net Research into "on-water" reactions and the use of aqueous media for naphthyridine synthesis is expected to expand. rsc.orgresearchgate.net

Catalysis: The development of reusable and highly efficient catalysts, including nanocatalysts and biocatalysts, will be crucial for the sustainable production of naphthyridines. nih.gov For instance, the use of a reusable SiO2/Fe3O4 catalyst has been reported for the synthesis of 1,8-naphthyridine (B1210474) derivatives in an aqueous solution at room temperature. nih.gov

These innovations will not only make the synthesis of this compound and its analogs more environmentally benign but also more cost-effective and scalable.

Integration of Artificial Intelligence and Machine Learning in Naphthyridine Drug Discovery and Materials Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the fields of drug discovery and materials science by enabling the rapid analysis of large datasets and the prediction of molecular properties. magtech.com.cnmdpi.comnih.govnih.govmdpi.com The integration of these computational tools is expected to play a pivotal role in the future development of this compound-based compounds.

Key applications of AI and ML in this area include:

Predictive Modeling: AI algorithms can be trained to predict the physicochemical properties, biological activity, and toxicity of novel naphthyridine derivatives based on their chemical structure. mdpi.commdpi.com This can help prioritize the synthesis of compounds with a higher probability of success, saving time and resources. mdpi.com

De Novo Design: Generative AI models can design entirely new naphthyridine-based molecules with specific desired properties. nih.govnih.gov These models can explore a vast chemical space to identify novel scaffolds and functionalizations that may not be accessible through traditional design strategies. nih.gov

Virtual Screening: AI-powered virtual screening can rapidly screen vast virtual libraries of compounds to identify those that are most likely to interact with a specific biological target. ewadirect.com This can significantly narrow down the number of compounds that need to be synthesized and tested experimentally. ewadirect.com

Materials Informatics: In materials science, ML can be used to predict the properties of new materials, accelerate the discovery of materials with desired characteristics, and optimize material synthesis processes. rsc.orgmdpi.comyoutube.commdpi.com For example, ML models could be used to design this compound-based materials with specific electronic or optical properties.

Exploration of Novel Biological Targets and Therapeutic Modalities

While naphthyridine derivatives have been explored for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, there remains a vast potential for the discovery of novel therapeutic applications. google.comnih.govmdpi.comnih.gov Future research will focus on identifying new biological targets for this compound and its analogs, as well as exploring new therapeutic modalities.

Potential areas of exploration include:

Target Identification: Modern chemical biology and proteomic approaches can be used to identify the specific cellular targets of bioactive this compound derivatives. This will provide a deeper understanding of their mechanism of action and may reveal novel therapeutic opportunities.

Emerging Disease Areas: The therapeutic potential of this compound could be explored in a wider range of diseases, including neurodegenerative disorders, metabolic diseases, and rare genetic disorders.

Targeting Protein-Protein Interactions: Many diseases are driven by aberrant protein-protein interactions (PPIs), which have traditionally been considered "undruggable" targets. The rigid, scaffold-like structure of this compound may make it a suitable platform for the design of potent and selective PPI inhibitors.

Combination Therapies: The efficacy of this compound derivatives could be enhanced by using them in combination with other therapeutic agents. This approach can lead to synergistic effects and help overcome drug resistance.

A systematic and multidisciplinary approach, combining medicinal chemistry, chemical biology, and pharmacology, will be essential for uncovering the full therapeutic potential of the this compound scaffold.

Development of Multifunctional Naphthyridine-Based Materials

The unique photophysical and electronic properties of the naphthyridine core make it an attractive building block for the development of advanced functional materials. researchgate.net Future research in this area is expected to focus on the design and synthesis of multifunctional materials with tailored properties for a variety of applications.

Promising areas for the development of naphthyridine-based materials include:

Organic Electronics: Naphthyridine derivatives have shown potential for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgrsc.orgresearchgate.net Future work will likely focus on fine-tuning the electronic properties of this compound-based materials to improve device performance, efficiency, and stability. rsc.orgrsc.orgresearchgate.net

Chemosensors: The ability of the naphthyridine ring system to coordinate with metal ions can be exploited for the development of selective and sensitive chemosensors for the detection of environmentally or biologically important analytes. researchgate.net Research in this area could lead to the development of new tools for environmental monitoring and medical diagnostics. researchgate.net

Catalysis: The nitrogen atoms in the naphthyridine core can act as ligands for metal catalysts. researchgate.net The development of novel this compound-based ligands could lead to new catalysts with improved activity, selectivity, and stability for a variety of organic transformations. researchgate.net

Supramolecular Chemistry: The planar and rigid structure of the naphthyridine core makes it an ideal building block for the construction of complex supramolecular architectures, such as molecular cages, polymers, and metal-organic frameworks (MOFs). researchgate.net These materials could have applications in areas such as gas storage, separation, and catalysis.

The versatility of the this compound scaffold, combined with the ever-growing demand for advanced materials, ensures that this will be a vibrant and fruitful area of research for years to come.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.